Product packaging for Furan-3,4-dicarbonyl dichloride(Cat. No.:CAS No. 52762-41-1)

Furan-3,4-dicarbonyl dichloride

Cat. No.: B13752990
CAS No.: 52762-41-1
M. Wt: 192.98 g/mol
InChI Key: VUZTVYLBZJRFKP-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Furan (B31954) Chemistry Research

The field of furan chemistry has a rich history, dating back to the late 18th and 19th centuries with the discovery and characterization of key furan derivatives. Furan itself, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile and readily available compound. acs.org Its unique reactivity allows it to participate in a wide range of chemical transformations, making it a valuable synthon in organic synthesis. pearson.comslideshare.net

Historically, research focused on derivatives such as furfural (B47365), derived from agricultural biomass, and its conversion into other useful chemicals. Over time, the scope of furan chemistry expanded significantly, with researchers developing methods to synthesize a vast array of substituted furans. acs.orgrsc.org A crucial area of this research has been the synthesis of furan-dicarboxylic acids and their derivatives. These difunctional molecules serve as important monomers for polymerization and as starting materials for more complex structures. While furan-2,5-dicarboxylic acid has been extensively studied, the synthesis and applications of its isomer, furan-3,4-dicarboxylic acid, and its subsequent conversion to the highly reactive dichloride, represent a more modern facet of furan chemistry. researchgate.netresearchgate.net

Significance of Furan-3,4-dicarbonyl Dichloride as a Reactive Intermediate

This compound's significance lies in its high reactivity, which is conferred by the two acyl chloride groups attached to the furan ring. Acyl chlorides are potent electrophiles, readily reacting with a wide variety of nucleophiles such as alcohols, amines, and thiols. This reactivity makes the compound an excellent intermediate for synthesizing a diverse range of molecules.

The primary route to obtaining this compound is through the treatment of its precursor, Furan-3,4-dicarboxylic acid, with a chlorinating agent. unh.edupsu.edu This conversion is a critical step, transforming the relatively stable dicarboxylic acid into a much more versatile and reactive building block. The dichloride can then be used in subsequent reactions without the need for harsh conditions or activating agents that might otherwise compromise the integrity of the furan ring. The use of the furan ring as a scaffold to hold two reactive acyl chloride groups in a specific spatial orientation allows for the construction of complex and well-defined molecular architectures. youtube.com

Synthesis of this compound
PrecursorReagentSolventConditionsYieldReference
Furan-3,4-dicarboxylic acidThionyl chlorideTolueneReflux, 3 hours98% unh.edu
Furan-3,4-dicarboxylic acidOxalyl chlorideNot specifiedReflux, 2 hoursCrude product used directly psu.edu

Scope and Research Trajectories within Contemporary Organic and Materials Science

The potential applications for this compound in modern science are broad, spanning both synthetic organic chemistry and advanced materials science. Its difunctional nature makes it an ideal monomer for the synthesis of novel polymers, such as polyesters and polyamides, through condensation polymerization with diols and diamines, respectively. Furan-based polymers are of significant interest as they can be derived from renewable biomass sources and may offer unique material properties. nih.govillinois.edu

Furthermore, this compound is a promising candidate for the construction of Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with highly ordered structures and tunable properties. nih.govresearchgate.net The rigid, planar structure of the furan ring combined with the reactive acyl chloride groups makes this compound a suitable building block for creating robust, two-dimensional or three-dimensional networks through the formation of stable linkages, such as imide or ester bonds. tcichemicals.com These materials have potential applications in gas storage, catalysis, and electronics. The exploration of this compound in these areas represents an active and forward-looking trajectory in chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2Cl2O3 B13752990 Furan-3,4-dicarbonyl dichloride CAS No. 52762-41-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52762-41-1

Molecular Formula

C6H2Cl2O3

Molecular Weight

192.98 g/mol

IUPAC Name

furan-3,4-dicarbonyl chloride

InChI

InChI=1S/C6H2Cl2O3/c7-5(9)3-1-11-2-4(3)6(8)10/h1-2H

InChI Key

VUZTVYLBZJRFKP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CO1)C(=O)Cl)C(=O)Cl

Origin of Product

United States

Synthetic Methodologies for Furan 3,4 Dicarbonyl Dichloride

Precursor Compounds and Starting Materials for Furan-3,4-dicarbonyl Dichloride Synthesis

The synthesis of this compound is fundamentally dependent on the availability of suitable starting materials. These precursors can be either existing furan (B31954) compounds that are chemically modified or acyclic molecules that are induced to form the furan ring with the desired substitution pattern.

The most direct precursor to this compound is Furan-3,4-dicarboxylic acid. The conversion of a carboxylic acid to an acid chloride is a standard transformation in organic synthesis. This is typically achieved by treatment with a chlorinating agent. A common and effective reagent for this purpose is thionyl chloride (SOCl₂), sometimes with a catalytic amount of N,N-dimethylformamide (DMF). dtic.mil This method is widely applied for the synthesis of various acyl chlorides. dtic.mil

The synthesis of the precursor, Furan-3,4-dicarboxylic acid itself, can be accomplished through several routes. One notable method begins with dimethylmaleic anhydride. This starting material undergoes NBS-bromination, followed by treatment with aqueous potassium hydroxide (B78521) to yield bis(hydroxymethyl)maleic anhydride. Subsequent intramolecular Mitsunobu ring closure, esterification, and oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) furnishes the esters of furan-3,4-dicarboxylic acid, which can then be hydrolyzed to the diacid. researchgate.net

Another general approach to furan-3,4-dicarboxylic esters involves the cyclization of appropriate 1,4-dicarbonyl derivatives. researchgate.net These esters can then serve as precursors to the target diacid chloride.

Starting MaterialReagentsProductReference
Furan-3,4-dicarboxylic acidThionyl chloride (SOCl₂)This compound dtic.mil
Dimethylmaleic anhydride1. NBS, 2. aq. KOH, 3. Mitsunobu cyclization, 4. Esterification, 5. DDQ oxidationEsters of Furan-3,4-dicarboxylic acid researchgate.net

Beyond the dicarboxylic acid, other substituted furans can serve as precursors. The general strategy involves introducing the carbonyl chloride functionality onto a pre-existing furan ring. For instance, furan derivatives with different substituents can be chemically modified. The oxidation of furan aldehydes is a relevant pathway. While specific examples for the 3,4-isomer are less common in the provided literature, the oxidation of 2,5-diformylfuran (DFF) to furan-2,5-dicarbonyl chloride (FDCC) using tert-butyl hypochlorite (B82951) demonstrates a viable strategy for converting formyl groups on a furan ring directly to carbonyl chlorides. rsc.orgresearchgate.netrsc.org This suggests that a hypothetical 3,4-diformylfuran could be a potential precursor.

Furthermore, the conversion of 2-substituted furans to 4-oxo-2-alkenoic acids via oxidation with N-Bromosuccinimide (NBS) and sodium chlorite (B76162) (NaClO₂) showcases a ring-opening and functionalization strategy that can be used to build complex acyclic precursors which may then be re-cyclized. nih.gov

Classical and Contemporary Synthetic Pathways

The construction of the this compound molecule can be approached through various synthetic strategies, ranging from classical ring-forming reactions to modern catalytic and multi-component methods.

One of the most fundamental and widely used methods for synthesizing the furan ring is the Paal-Knorr synthesis. wikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form a substituted furan. pharmaguideline.com To synthesize a precursor for this compound, one would require a 1,4-dicarbonyl compound with appropriate functional groups that can later be converted to carbonyl chlorides. The synthesis of these 1,4-dicarbonyl precursors is often the more challenging step. acs.orgresearchgate.net The cyclization itself is typically promoted by protic acids like sulfuric or hydrochloric acid, or by Lewis acids and dehydrating agents such as phosphorus pentoxide. wikipedia.org The driving force for the reaction is the formation of the stable aromatic furan ring. youtube.com

Reaction NamePrecursorConditionsProductReference
Paal-Knorr Synthesis1,4-Dicarbonyl compoundAcid catalyst (e.g., H₂SO₄, P₂O₅)Substituted furan wikipedia.orgorganic-chemistry.org

Halogenation and oxidation reactions are crucial for introducing the required functional groups onto the furan ring or its precursors. Direct halogenation of the furan ring with chlorine or bromine is often vigorous and can lead to polyhalogenated products. pharmaguideline.com However, under milder conditions, more selective halogenation can be achieved. pharmaguideline.com

A highly relevant strategy is the direct oxidation of furan aldehydes to their corresponding acid chlorides. The use of tert-butyl hypochlorite has been proven effective for converting aldehydes like 5-(chloromethyl)furfural (CMF) and 2,5-diformylfuran (DFF) into their respective carbonyl chlorides in high yield. rsc.orgrsc.org This method is attractive as it is a single-step conversion of an aldehyde to a reactive acid chloride. researchgate.net

Modern methods have also emerged for the synthesis of halogenated furans which can be precursors for further functionalization. For example, divergent halogenation pathways of 2,2-dichlorobut-3-yn-1-ols can yield 3,4-dihalofurans through a palladium(II)-catalyzed process. researchgate.net These dihalo-furans could potentially be converted to the dicarbonyl dichloride through subsequent carbonylation reactions.

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like substituted furans in a single step from simple starting materials. A notable example is the three-component reaction between dichlorocarbene, acetylenic esters (such as dimethyl acetylenedicarboxylate), and an aromatic aldehyde. researchgate.net This reaction proceeds through a zwitterionic intermediate and yields polyfunctionalized furans, including derivatives of furan-3,4-dicarboxylate, in good yields. researchgate.net These esters can then be converted to the target diacid chloride.

Other advanced, one-pot methods include tandem reactions catalyzed by transition metals like copper or iron, which can assemble highly substituted furans from simple precursors. organic-chemistry.org For instance, an iron(III) chloride-catalyzed tandem propargylation-cycloisomerization of propargylic alcohols with 1,3-dicarbonyl compounds leads to highly substituted furans. organic-chemistry.org While not directly yielding the 3,4-dicarbonyl dichloride, these methods provide rapid access to the core furan structure with a high degree of substitution, which can then be tailored to the desired product.

Mechanistic Investigations of Synthesis Pathways

The mechanisms involved in the synthesis of this compound are best understood by examining the key stages of the process: the formation of the furan ring and the subsequent conversion of carboxylic acid groups to acyl chlorides.

The Paal-Knorr furan synthesis proceeds via acid catalysis. wikipedia.org The mechanism, elucidated by V. Amarnath et al., involves the protonation of one of the 1,4-dicarbonyl groups, which increases its electrophilicity. wikipedia.orgorganic-chemistry.org The enol form of the second carbonyl group then acts as a nucleophile, attacking the protonated carbonyl to form a five-membered cyclic hemiacetal. youtube.com Subsequent acid-catalyzed dehydration of this intermediate eliminates a molecule of water, leading to the formation of the aromatic furan ring. The driving force for the final dehydration step is the stability gained from forming the aromatic system. youtube.com

The conversion of the furan-3,4-dicarboxylic acid to the corresponding diacyl chloride with thionyl chloride involves a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion. This forms a protonated chlorosulfite intermediate. The displaced chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of a tetrahedral intermediate. The collapse of this intermediate, with the departure of sulfur dioxide and a proton, yields the final acyl chloride.

Optimization and Scale-Up Considerations in this compound Production

The transition from laboratory-scale synthesis to larger-scale production of this compound requires careful optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness. The scalability of processes involving related furan derivatives, such as 5-chloromethylfurfural (B124360) (CMF), highlights the importance of understanding reaction kinetics for reactor and process design. mdpi.com

For the Paal-Knorr synthesis of the furan precursor, key parameters for optimization include the choice and concentration of the acid catalyst, reaction temperature, and reaction time. Protic acids like sulfuric acid or Lewis acids can be used, and their effectiveness can vary with the substrate. wikipedia.org Water removal is crucial to drive the equilibrium towards the furan product, which can be achieved by azeotropic distillation.

In the chlorination step, controlling the stoichiometry of the chlorinating agent (e.g., thionyl chloride) is critical. An excess is often used to ensure complete conversion, but this necessitates a robust purification strategy to remove unreacted reagents and byproducts like SO₂. The reaction temperature must be managed to prevent side reactions or decomposition of the product.

Purification is a major consideration for scale-up. This compound is a reactive species, and methods like distillation under reduced pressure must be carefully controlled to avoid thermal degradation. The practicality of a synthetic method is often demonstrated by its successful application in gram-scale reactions, which provides insight into potential scale-up challenges. researchgate.net

Green Chemistry Principles in this compound Synthesis

Solvent-Free and Reduced-Solvent Methodologies

A key aspect of green chemistry is the choice of solvent. nih.gov Traditional organic solvents are often volatile and toxic. For the synthesis of furan precursors, alternative reaction media are being explored. Microwave-assisted Paal-Knorr reactions, for example, can significantly reduce reaction times and may be performed with minimal or no solvent. organic-chemistry.org Reactions in aqueous media represent another green alternative, eliminating the need for organic solvents. researchgate.net While the final chlorination step is sensitive to water, the synthesis of the dicarboxylic acid precursor could potentially be designed to occur in water or other green solvents like ionic liquids.

Catalytic Approaches for Enhanced Atom Economy

Catalysis is a cornerstone of green chemistry, offering pathways with higher atom economy and reduced waste. gcande.org The synthesis of furans can be achieved using a variety of catalytic systems, including those based on iron, gold, or palladium. organic-chemistry.org These catalytic methods are preferable to stoichiometric reactions as they reduce the amount of waste generated. researchgate.net For instance, an iron(III) chloride-catalyzed reaction can be used to produce highly substituted furans. organic-chemistry.org

The principle of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is perfectly exemplified in certain cycloaddition reactions that can form furan rings with 100% atom economy. researchgate.netmdpi.com While perhaps not directly applicable to the 3,4-dicarbonyl dichloride, the pursuit of such efficient reactions for its precursors is a key goal of green synthesis. In the chlorination step, using oxalyl chloride with a catalytic amount of DMF is a well-established method that enhances efficiency compared to using stoichiometric activating agents.

Chemical Reactivity and Transformation Studies of Furan 3,4 Dicarbonyl Dichloride

Nucleophilic Acyl Substitution Reactions of Carbonyl Chloride Moieties

The carbonyl carbons in furan-3,4-dicarbonyl dichloride are highly electrophilic due to the electron-withdrawing effects of both the chlorine atoms and the furan (B31954) ring. This makes them prime targets for a wide range of nucleophiles, leading to nucleophilic acyl substitution reactions. masterorganicchemistry.comkhanacademy.org This process generally occurs via a two-step addition-elimination mechanism. masterorganicchemistry.com

Esterification with Alcohols and Phenols

This compound readily reacts with alcohols and phenols to form the corresponding diesters. This reaction, a form of nucleophilic acyl substitution, is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. chemguide.co.uk The reaction with alcohols is often vigorous, while the reaction with phenols may require heating. chemguide.co.ukpsu.edu

The general reaction is as follows:

This compound + 2 R-OH → Furan-3,4-dicarboxylate + 2 HCl

Where R represents an alkyl or aryl group.

This esterification process is a key step in the synthesis of various furan-based polyesters, where diols are used to create long polymer chains. nih.gov

Amidation with Amines and Diamines

The reaction of this compound with primary or secondary amines yields furan-3,4-dicarboxamides. Similar to esterification, this reaction proceeds through nucleophilic acyl substitution, where the amine acts as the nucleophile. dtic.milrsc.org The use of diamines in this reaction leads to the formation of polyamides. dtic.milrsc.org

The general reaction is as follows:

This compound + 2 R-NH₂ → Furan-3,4-dicarboxamide + 2 HCl

Where R represents a hydrogen atom or an organic substituent.

Interfacial polymerization is a common technique used for this reaction, where the diamine is dissolved in an aqueous phase and the diacid chloride in an organic solvent. dtic.mil This method is efficient for producing high molecular weight polyamides. dtic.mil

Thioester Formation with Thiols

In a reaction analogous to esterification and amidation, this compound can react with thiols to form thioesters. This reaction also follows a nucleophilic acyl substitution pathway, with the thiol serving as the nucleophile. The general procedure often involves reacting the acyl chloride with the thiol in the presence of a base. nsf.gov

The general reaction is as follows:

This compound + 2 R-SH → Furan-3,4-dithioate + 2 HCl

Where R represents an alkyl or aryl group.

Hydrolysis and Formation of Furan-3,4-dicarboxylic Acid

This compound is sensitive to moisture and readily undergoes hydrolysis to form furan-3,4-dicarboxylic acid. chemtube3d.comambeed.com This reaction is a classic example of nucleophilic acyl substitution where water acts as the nucleophile. The initial reaction forms a carboxylic acid and HCl, and the subsequent hydrolysis of the second acyl chloride group yields the dicarboxylic acid.

This compound + 2 H₂O → Furan-3,4-dicarboxylic acid + 2 HCl

This hydrolysis is often an undesirable side reaction during polymerization processes, as it can terminate the growing polymer chain. dtic.mil

Polymerization Chemistry Initiated by this compound

The bifunctional nature of this compound, possessing two reactive acyl chloride groups, makes it an excellent monomer for step-growth polymerization. nih.govdtic.milrsc.org

Condensation Polymerization for Polyesters and Polyamides

This compound is a key monomer in the synthesis of furan-based polyesters and polyamides through condensation polymerization. rsc.orgambeed.com

In the case of polyesters , the diacid chloride is reacted with a diol. The nucleophilic hydroxyl groups of the diol attack the electrophilic carbonyl carbons of the this compound, leading to the formation of ester linkages and the elimination of HCl. This process is repeated to build up the polymer chain. nih.gov The properties of the resulting polyester (B1180765) can be tuned by the choice of the diol. rsc.org For instance, using rigid diols can lead to polyesters with high glass transition temperatures. nih.gov

For the synthesis of polyamides , this compound is reacted with a diamine. dtic.milrsc.org The nucleophilic amine groups attack the acyl chloride groups, forming amide bonds and releasing HCl. This reaction is often carried out using interfacial polymerization to achieve high molecular weights. dtic.mil The resulting furan-based polyamides can exhibit desirable properties such as high thermal stability and good mechanical strength. rsc.orgrsc.org

Polymer TypeMonomersKey Features of PolymerizationResulting Polymer Properties
Polyester This compound, DiolCondensation polymerization, often with base to neutralize HCl. chemguide.co.ukProperties are tunable based on the diol used; can have high thermal stability. nih.govrsc.org
Polyamide This compound, DiamineCondensation polymerization, often via interfacial method. dtic.milCan exhibit high molecular weight, thermal stability, and mechanical strength. dtic.milrsc.orgrsc.org

Synthesis of Hyperbranched and dendritic Polymers

The unique structure of this compound, an AB2 type monomer, makes it a valuable building block for the synthesis of hyperbranched and dendritic polymers. These three-dimensional, highly branched macromolecules exhibit distinct properties compared to their linear counterparts, including lower viscosity, higher solubility, and a high density of terminal functional groups. nih.gov The synthesis of such polymers often involves step-growth polycondensation. nih.gov

Dendritic polymers, which include dendrimers and hyperbranched polymers, have garnered significant interest due to their adjustable structures. thno.org Their size, degree of branching, and functionality can be controlled during synthesis. thno.org While dendrimers are perfectly branched and uniform, hyperbranched polymers are characterized by a more random branching pattern and are typically synthesized in a one-pot reaction, making them more accessible. thno.org

The synthesis of hyperbranched polymers can be achieved through several methods, including condensation polymerization, ring-opening polymerization, and free-radical polymerization. frontiersin.org The polycondensation of ABn-type monomers is a common and effective strategy for creating hyperbranched structures like polyesters and polyamides. frontiersin.org

Table 1: Comparison of Dendritic Polymer Architectures

Feature Linear Polymers Hyperbranched Polymers Dendrimers
Structure 1D, linear 3D, irregular 3D, regular
Synthesis Standard polymerization One-pot polycondensation Stepwise, multi-step
Molecular Weight Polydisperse Polydisperse Monodisperse
Degree of Branching Low Moderate to high Perfect

| Properties | Entangled chains, high viscosity | Low viscosity, high solubility, many end groups | Low viscosity, high solubility, precisely defined end groups |

This table provides a general comparison of the different polymer architectures.

Copolymerization Strategies with Diverse Monomers

This compound can be copolymerized with a variety of monomers to create polymers with tailored properties. For instance, furan-based copolyesters have been synthesized through polytransesterification of 2,5-furandicarboxylic acid (a related furan derivative) with diols like ethylene (B1197577) glycol and 1,4-butylene glycol. rsc.org The reactivity of the comonomers can influence the final composition and thermal properties of the resulting copolyester. rsc.org Kinetic studies have shown that the reactivity of diols with the furan-based diacid can vary, leading to a non-random distribution of monomer units in the polymer chain. rsc.org By adjusting the molar ratios of the comonomers, the thermal characteristics of the copolyesters can be systematically modified. rsc.org

Derivatization and Functionalization of the Furan Ring System

The furan ring is an electron-rich aromatic system, making it susceptible to various chemical transformations. numberanalytics.com Its reactivity allows for the introduction of diverse functional groups, leading to the synthesis of complex molecules. numberanalytics.com

Electrophilic Aromatic Substitution (if applicable to deactivated furans)

Furan readily undergoes electrophilic aromatic substitution, often more easily than benzene, due to the electron-donating nature of the oxygen atom which increases the electron density of the ring. numberanalytics.comchemicalbook.com However, the presence of electron-withdrawing groups, such as the carbonyl chloride groups in this compound, deactivates the ring towards electrophilic attack. researchgate.net While standard electrophilic substitution reactions like nitration and halogenation are common for activated furans, they may require harsher conditions or specific catalysts for deactivated systems. numberanalytics.com The preferred positions for electrophilic attack on the furan ring are the 2 and 5 positions, as the cationic intermediate formed is more stabilized by resonance compared to attack at the 3 or 4 positions. chemicalbook.com

Regioselective Functionalization at Different Positions

Achieving regioselective functionalization of the furan ring is crucial for synthesizing specific isomers. For instance, the 2,3-difunctionalization of furan derivatives can be accomplished through methods like magnesiation followed by sulfoxide-magnesium exchange. rsc.org This allows for the sequential introduction of different functional groups at specific positions on the furan ring. rsc.org

Formation of Complex Furan-Fused Heterocycles

The furan ring can serve as a scaffold for the construction of more complex, fused heterocyclic systems. One approach involves the synthesis of furan-substituted dihydrofurans through radical-cyclization reactions. arkat-usa.org These reactions can be mediated by reagents like manganese(III) acetate, which facilitates the addition of 1,3-dicarbonyl compounds to alkenes, followed by intramolecular cyclization to form the dihydrofuran ring. arkat-usa.org The regiochemistry of the resulting fused system can be influenced by the substitution pattern of the starting materials. arkat-usa.org

Transition Metal-Catalyzed Reactions

Transition metal catalysts, particularly those based on palladium and nickel, are widely used to facilitate cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. tcichemicals.comtcichemicals.com These reactions are instrumental in functionalizing aromatic rings like furan. tcichemicals.comtcichemicals.com Common cross-coupling reactions include the Suzuki-Miyaura, Heck, and Sonogashira reactions. doabooks.org These methods typically involve the reaction of an organometallic reagent with an organic halide in the presence of a transition metal catalyst. tcichemicals.com The development of these reactions has significantly expanded the toolbox for synthetic chemists, enabling the construction of complex molecules that were previously difficult to access. tcichemicals.com Nickel-catalyzed photoredox reactions have also emerged as a versatile method for C-O and C-N bond formation with a wide range of nucleophiles. chemrxiv.org

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

This compound's acyl chloride functionalities are amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organohalide. libretexts.org In the context of this compound, the acyl chloride groups can be converted to other functionalities that are then suitable for Suzuki-Miyaura coupling. For instance, the dichloride can be transformed into a di-halo-furan derivative, which can then react with various boronic acids or esters. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. libretexts.orgorganic-chemistry.org The use of neopentyl heteroarylboronic esters and a soluble base like potassium trimethylsilanolate (TMSOK) under anhydrous conditions has proven effective for challenging heteroaryl-heteroaryl couplings. nih.gov The addition of trimethyl borate (B1201080) can further enhance reaction rates. nih.gov

Heck Coupling: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. nih.gov While direct Heck coupling of acyl chlorides is less common, this compound can be derivatized to a di-halo-furan, which can then participate in Heck reactions with various alkenes to introduce new vinyl groups onto the furan core. These reactions typically require a palladium catalyst, a base, and are often carried out in polar solvents at elevated temperatures. nih.gov

Sonogashira Coupling: The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org Similar to the other cross-coupling reactions, this compound would first be converted to a suitable di-halo-furan precursor. This precursor can then be coupled with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.org This reaction allows for the introduction of alkyne functionalities, which are valuable for further synthetic transformations. Recent advancements have also led to the development of copper-free Sonogashira coupling protocols. nih.gov

Table 1: Overview of Cross-Coupling Reactions

ReactionTypical ReactantsCatalyst/ReagentsBond Formed
Suzuki-Miyaura CouplingOrganoboron Compound + OrganohalidePd Catalyst, BaseAryl-Aryl, Aryl-Vinyl, etc.
Heck CouplingUnsaturated Halide + AlkenePd Catalyst, BaseAryl-Vinyl
Sonogashira CouplingTerminal Alkyne + Aryl/Vinyl HalidePd Catalyst, Cu(I) Co-catalyst, BaseAryl-Alkyne, Vinyl-Alkyne

Cycloaddition Reactions (e.g., Diels-Alder)

The furan ring in this compound can act as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. acs.org This powerful reaction allows for the construction of six-membered rings with high stereocontrol.

Diels-Alder Reaction: Furan and its derivatives are known to participate in Diels-Alder reactions, although their aromatic character can sometimes make them less reactive than other dienes. nih.gov The electron-withdrawing nature of the dicarbonyl dichloride groups on the furan ring in the title compound would be expected to decrease its reactivity as a diene in a normal electron-demand Diels-Alder reaction. However, in an inverse-electron-demand Diels-Alder reaction, these electron-withdrawing groups would activate the furan as a diene towards electron-rich dienophiles.

The Diels-Alder reaction of furans with various dienophiles, such as maleimides, leads to the formation of oxabicyclo[2.2.1]heptane derivatives. acs.orgrloginconsulting.com These adducts are versatile intermediates that can be further transformed. For instance, the oxygen bridge can be cleaved to yield substituted cyclohexenes. acs.org The reversibility of the furan-maleimide Diels-Alder reaction has been explored for applications in "healable" polymers. rloginconsulting.com While electron-donating groups on the furan ring generally favor the reaction, the use of aqueous media has been shown to promote the Diels-Alder coupling of electron-poor furans like furfural (B47365) derivatives. rsc.org

Table 2: Diels-Alder Reaction of Furan Derivatives

Furan DerivativeDienophileKey FeatureProduct
FuranMaleimideReversible "click" reactionOxabicyclo[2.2.1]heptane adduct
2-FormylfuransMaleimidesAqueous medium promotes reactionHydrated geminal diol adducts
Furfuryl alcoholItaconic anhydrideOvercomes unfavorable thermodynamicsSingle Diels-Alder adduct

Ring-Opening Reactions and Subsequent Transformations

The furan ring is susceptible to ring-opening under various conditions, providing access to linear dicarbonyl compounds and other valuable synthetic intermediates. acs.org This reactivity pathway offers a powerful strategy for the synthesis of complex acyclic and heterocyclic systems.

The hydrolysis of the furan ring under acidic conditions typically yields a saturated 1,4-dicarbonyl compound. acs.org In the case of this compound, the acyl chloride groups would likely be hydrolyzed to carboxylic acids during this process. Oxidative ring-opening, for instance with peracids, can lead to the formation of unsaturated dialdehydes. acs.org

A notable application of furan ring-opening is in the synthesis of 2,5-dicarbonyl-3-ene-phosphates from biomass-derived furan and dialkyl phosphonates, a reaction catalyzed by FeCl₃. rsc.org While this specific example does not use this compound, it illustrates the general principle of furan ring-opening to access functionalized linear structures. The presence of substituents on the furan ring can influence the ease of ring-opening. For instance, branched chains adjacent to the carbonyl groups in certain furfurylidene ketones have been observed to hinder the ring-opening reaction. oup.com

Following ring-opening, the resulting linear compounds can undergo a variety of subsequent transformations. For example, the dicarbonyl functionalities can be used to construct new heterocyclic rings or can be modified through standard carbonyl chemistry.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like furan-3,4-dicarbonyl dichloride.

Advanced 2D NMR Experiments for Structural Elucidation (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the complex NMR spectra of furan (B31954) derivatives.

COrrelation SpectroscopY (COSY) experiments establish proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For this compound, a COSY spectrum would reveal the coupling between the two protons on the furan ring, confirming their adjacent positions. This technique is crucial for differentiating between isomers.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov This experiment provides a direct link between the proton and carbon signals of the furan ring, simplifying the assignment of the carbon spectrum. The large chemical shift range of ¹³C in an HSQC spectrum helps to reduce signal overlap, which is beneficial for structural identification. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). sdsu.edu In the context of this compound, an HMBC spectrum would show correlations between the furan ring protons and the carbonyl carbons of the acid chloride groups. This is a powerful tool for confirming the connectivity of the entire molecule. rsc.org

The combination of these 2D NMR techniques provides a detailed and unambiguous picture of the molecular structure of this compound. nih.gov

Solid-State NMR for Polymeric Materials and Interactions

While solution-state NMR is standard for small molecules, solid-state NMR (ssNMR) becomes invaluable when this compound is used as a monomer to create polymeric materials. ssNMR can provide information about the structure, dynamics, and intermolecular interactions within the solid polymer matrix. This technique is particularly useful for characterizing the degree of polymerization and the arrangement of the furan and carbonyl moieties in the polymer chain.

Quantitative NMR for Reaction Monitoring and Purity Assessment

Quantitative NMR (qNMR) is a powerful method for determining the concentration and purity of a sample without the need for a calibration curve from the analyte itself. By integrating the signal of a known internal standard with the signals of this compound, one can accurately quantify the amount of the compound present. This is particularly useful for monitoring the progress of reactions involving this reactive diacyl chloride and for assessing the purity of the final product.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides critical information about the functional groups present in a molecule.

FT-IR Spectroscopy : The FT-IR spectrum of this compound is expected to show strong characteristic absorption bands for the carbonyl groups (C=O) of the acid chlorides, typically in the region of 1750-1815 cm⁻¹. The stretching vibrations of the C-Cl bonds would also be observable. Furthermore, the characteristic vibrations of the furan ring, such as C-H stretching, C=C stretching, and ring breathing modes, would be present. researchgate.netnih.gov The presence of bands corresponding to =C-O-C= stretching would confirm the furan ring structure. researchgate.net

Raman Spectroscopy : Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the furan ring and the C-C bonds would be particularly Raman active. High-resolution rotational Raman spectra can provide detailed structural information. researchgate.net

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Spectroscopy Technique
Carbonyl (C=O) Stretch1750 - 1815FT-IR
Furan Ring C-H Stretch~3100FT-IR, Raman
Furan Ring C=C Stretch~1500 - 1600FT-IR, Raman
Furan Ring Breathing~1000 - 1200FT-IR, Raman
C-Cl Stretch~650 - 850FT-IR, Raman

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would likely show a molecular ion peak corresponding to its exact mass. The isotopic pattern of the molecular ion would be characteristic of a molecule containing two chlorine atoms. Fragmentation would likely involve the loss of chlorine atoms and carbon monoxide from the acyl chloride groups, providing further confirmation of the structure.

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex chemical samples. For a reactive compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for its identification and characterization, often after derivatization to a more stable form.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. Due to the reactive nature of acyl chlorides, direct analysis of this compound by GC-MS can be challenging. It is often more practical to analyze its more stable ester derivatives. For instance, furan dicarboxylic acids are commonly converted to their corresponding methyl or trimethylsilyl (B98337) (TMS) esters prior to GC-MS analysis. nih.govnist.gov This derivatization enhances volatility and thermal stability, allowing for efficient separation on a GC column and subsequent mass spectral analysis.

A typical GC-MS analysis of a derivatized furan dicarboxylic acid would involve the following general parameters:

ParameterTypical Value
Column HP-5MS or similar non-polar column
Carrier Gas Helium
Injection Mode Split or splitless
Oven Program Temperature gradient (e.g., 60°C to 280°C)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for the analysis of less volatile or thermally labile compounds, making it a valuable technique for the direct analysis of furan dicarboxylic acids and potentially their dichloride precursors under controlled conditions. The separation is typically achieved using reverse-phase chromatography.

For the analysis of furan dicarboxylic acid isomers, High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and a mass spectrometer is often employed. nih.govrsc.org The mobile phase usually consists of a gradient mixture of an aqueous solution (often with an acid additive like acetic acid) and an organic solvent such as methanol (B129727) or acetonitrile. nih.gov

Electrospray ionization (ESI) is a common ionization technique used in LC-MS for such analyses, and it can be operated in both positive and negative ion modes. For dicarboxylic acids, negative ion mode is often preferred as it readily forms [M-H]⁻ ions. The mass spectrometer provides molecular weight information and, with tandem mass spectrometry (MS/MS), detailed structural information through collision-induced dissociation (CID). The fragmentation in LC-MS/MS would reveal characteristic losses, aiding in the unequivocal identification of the compound. For instance, in the analysis of furan fatty acids, specific fragmentations corresponding to the loss of functional groups are observed. nih.gov

A representative LC-MS method for the analysis of a furan dicarboxylic acid might include:

ParameterTypical Value
Column C18 or similar reverse-phase column
Mobile Phase Gradient of water (with acid) and methanol/acetonitrile
Flow Rate 0.2 - 1.0 mL/min
Ionization Source Electrospray Ionization (ESI)
Ionization Mode Negative or Positive
Detection Tandem Mass Spectrometry (MS/MS)

Computational Predictions of Spectroscopic Parameters

In the absence of extensive experimental data, computational chemistry provides a powerful avenue for predicting the spectroscopic properties of molecules like this compound. Density Functional Theory (DFT) is a widely used method for calculating various molecular properties, including NMR spectra, with a good balance of accuracy and computational cost. researchgate.netgithub.iobohrium.com

The prediction of NMR chemical shifts (¹H and ¹³C) and coupling constants can be invaluable for confirming the structure of a synthesized compound. The process typically involves:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.

NMR Calculation: Using methods like the Gauge-Including Atomic Orbital (GIAO) method, the magnetic shielding tensors for each nucleus are calculated.

Chemical Shift Prediction: The calculated shielding tensors are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

For furan-containing molecules, DFT calculations have been shown to provide reliable predictions of spectroscopic parameters. rsc.org While specific computational studies on this compound are not prevalent in the public domain, the established methodologies for similar furan derivatives suggest that accurate predictions are achievable. researchgate.netgithub.io These theoretical predictions can guide experimental work and aid in the interpretation of complex spectra. The accuracy of these predictions can be further enhanced by considering solvent effects, either through implicit or explicit solvent models.

The application of these computational methods would allow for the generation of a theoretical spectroscopic profile for this compound, which can be compared with experimental data for structural verification.

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis of Furan-3,4-dicarbonyl Dichloride

The electronic structure of a molecule is fundamental to its chemical behavior. For this compound, an analysis of its electronic structure would reveal the distribution of electrons within the molecule and the nature of its chemical bonds. The furan (B31954) ring is an aromatic system, characterized by delocalized π-electrons across the five-membered ring. The presence of two electron-withdrawing carbonyl chloride groups at the 3 and 4 positions is expected to significantly influence the electronic properties of the furan ring.

A molecular orbital (MO) analysis would likely show that the highest occupied molecular orbital (HOMO) is primarily localized on the furan ring, while the lowest unoccupied molecular orbital (LUMO) is distributed over the carbonyl groups. The electron-withdrawing nature of the carbonyl chloride substituents would lower the energy of both the HOMO and LUMO compared to unsubstituted furan. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and is expected to be smaller than that of furan, suggesting a higher reactivity for this compound.

Illustrative Data Table: Calculated Electronic Properties of Furan and this compound

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Furan (Calculated)-6.881.958.830.71
This compound (Estimated)-8.50-1.207.30~4.5

Note: The values for this compound are estimated based on the expected effects of the substituents and are for illustrative purposes only.

Reaction Mechanism Simulations and Transition State Theory

Reaction mechanism simulations are invaluable for understanding the step-by-step process of a chemical reaction. For this compound, such simulations could elucidate the mechanisms of its reactions, for instance, with nucleophiles. Acyl chlorides are known to be highly reactive towards nucleophilic acyl substitution. wikipedia.orgchemguide.co.uktaylorandfrancis.com A simulation of the reaction of this compound with a nucleophile, such as an alcohol or an amine, would likely proceed through a tetrahedral intermediate.

Transition state theory would be employed to calculate the activation energy of the reaction, which determines the reaction rate. The geometry of the transition state, where the bonds are partially broken and formed, could be determined, providing a detailed picture of the reaction pathway. For this compound, the presence of two reactive acyl chloride groups could lead to a variety of products, and computational studies could predict the selectivity of these reactions under different conditions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time, offering insights into conformational flexibility and intermolecular interactions. psu.eduresearchgate.netdpi-proceedings.comresearchgate.net For this compound, MD simulations could explore the rotational freedom of the two carbonyl chloride groups. Due to steric hindrance and electronic repulsion between the chlorine and oxygen atoms, the planarity of the molecule might be distorted.

MD simulations could also be used to study how molecules of this compound interact with each other in the liquid or solid state. These simulations could predict properties such as density, viscosity, and diffusion coefficients. Furthermore, the interaction of this compound with solvent molecules could be investigated, providing a molecular-level understanding of its solubility and solvation properties. Studies on other furan derivatives have successfully used MD simulations to understand their behavior in condensed phases. nih.gov

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. semanticscholar.orgresearchgate.net For this compound, DFT calculations could be used to predict its reactivity towards various reagents. One common approach is the analysis of the frontier molecular orbitals (HOMO and LUMO). researchgate.netbhu.ac.inresearchgate.net The HOMO indicates the sites most susceptible to electrophilic attack, while the LUMO points to the sites most prone to nucleophilic attack. In this compound, the LUMO is expected to be centered on the carbonyl carbons, making them the primary sites for nucleophilic attack, a characteristic feature of acyl chlorides. tuttee.coscienceinfo.com

Another useful tool derived from DFT is the Fukui function, which quantifies the change in electron density at a given point in the molecule when an electron is added or removed. wikipedia.orgfaccts.deyoutube.com The Fukui function can be used to identify the most electrophilic and nucleophilic sites in a molecule with greater precision than a simple FMO analysis.

Illustrative Data Table: Predicted Fukui Indices for this compound

AtomFukui Index (f+) for Nucleophilic AttackFukui Index (f-) for Electrophilic Attack
C (carbonyl)HighLow
C (furan ring)LowModerate
O (furan ring)LowModerate
O (carbonyl)ModerateLow
ClLowLow

Note: This table is illustrative and shows the expected qualitative trends for the Fukui indices.

Quantum Chemical Descriptors for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govresearchgate.netdigitaloceanspaces.comnih.govresearchgate.net This is achieved by calculating a variety of quantum chemical descriptors that encode information about the molecule's electronic and steric properties. For a series of furan derivatives, these descriptors could include parameters such as HOMO and LUMO energies, dipole moment, polarizability, and various atomic charges.

While no specific QSAR studies on this compound have been found, one could envision a study where the reactivity of a series of substituted furan-3,4-dicarbonyl dichlorides is correlated with calculated descriptors. This could lead to a predictive model for the reactivity of new, unsynthesized compounds in this class. Such models are valuable in materials science and drug discovery for screening large libraries of virtual compounds and prioritizing synthetic efforts.

Applications in Organic Synthesis and Materials Science

Furan-3,4-dicarbonyl Dichloride as a Versatile Building Block in Organic Synthesis

The reactivity of the two adjacent acyl chloride groups on the furan (B31954) ring makes this compound a valuable intermediate for the synthesis of a variety of complex molecules. Its utility stems from its ability to react with a wide range of nucleophiles, leading to the formation of diverse and structurally defined compounds.

Synthesis of Substituted Furan Derivatives with Defined Topologies

This compound serves as a key starting material for the synthesis of 3,4-disubstituted furan derivatives. The adjacent reactive sites allow for controlled reactions with various nucleophiles, such as amines and alcohols, to produce furan-3,4-dicarboxamides and furan-3,4-diesters, respectively. This controlled reactivity is crucial for constructing molecules with specific, predetermined three-dimensional arrangements. The synthesis of these derivatives often involves the cyclization of appropriate 1,4-dicarbonyl precursors to form the furan ring, which is then functionalized.

Precursor for Complex Heterocyclic Scaffolds

The furan ring in this compound can act as a diene in Diels-Alder reactions, enabling the construction of complex, fused heterocyclic systems. This reactivity allows for the creation of intricate molecular frameworks that are often found in biologically active compounds and advanced materials. The ability to introduce functionality at the 3 and 4 positions of the furan ring provides a strategic advantage in the design and synthesis of novel heterocyclic compounds.

Role in the Synthesis of 1,4-Dicarbonyl Compounds through Ring Opening

While furan itself can be a precursor to 1,4-dicarbonyl compounds through hydrolytic ring cleavage, the dicarbonyl substituents on this compound offer a more direct route to highly functionalized 1,4-dicarbonyl structures. organic-chemistry.org The furan ring can be opened under specific conditions to yield acyclic compounds with a 1,4-dicarbonyl motif, which are themselves valuable intermediates in various organic syntheses. organic-chemistry.orgacs.org This transformation is particularly useful for accessing complex acyclic structures that are challenging to prepare through other methods. The Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, is a fundamental method for preparing furans and highlights the reversible nature of this transformation. organic-chemistry.orgmdpi.com

Advanced Polymer and Material Synthesis

The incorporation of the furan ring into polymer backbones can impart unique properties, including enhanced thermal stability and rigidity. This compound, as a monomer, offers an alternative to the more commonly used furan-2,5-dicarboxylic acid (FDCA), leading to polymers with different structural and, consequently, physical properties.

High-Performance Furan-Based Polymers and Copolymers

This compound can be polymerized with various co-monomers, such as diamines and diols, to produce high-performance polyamides and polyesters. The rigid furan ring contributes to a high glass transition temperature (Tg) and thermal stability in the resulting polymers. Research into polyesters derived from different isomers of furandicarboxylic acid has shown that the substitution pattern on the furan ring can influence the polymer's properties. For instance, studies on poly(butylene furanoate) (PBF) derived from 2,5-, 2,4-, and 3,4-FDCA have shown that while the glass transition temperature is not significantly affected, other properties can be tailored. researchgate.net The synthesis of these polymers can be achieved through methods like solution polymerization or interfacial polycondensation, reacting the diacid dichloride with appropriate diol or diamine monomers.

Below is a table summarizing the synthesis of various furan-based polymers from furan dicarboxylic acid derivatives:

Polymer TypeFuran MonomerCo-monomer(s)Polymerization MethodKey Properties
Polyester (B1180765)Dimethyl furan-2,5-dicarboxylateAliphatic diolsMelt polymerization, Solution esterification, Ring-opening polymerizationGood thermomechanical properties, potential PET replacement
PolyesterFuran-2,5-dicarboxylic acidε-caprolactone, Adipic acid, SuccinateCo-polymerizationImparts biodegradability
PolyamideFuran-2,5-dicarboxylic acidHexamethylenediamineMelt polycondensationHigh molecular weight, good thermal stability
Dimethacrylate ResinFuran-2,5-dicarboxylic acid, 2,2′-bifuran-5,5′-dicarboxylic acidMethacrylic acid (via diglycidyl esters)-Thermosets with high glass transition temperatures

Bio-based and Sustainable Polymer Development

Furan derivatives, including furan-3,4-dicarboxylic acid, can be derived from renewable biomass resources, making them attractive building blocks for sustainable polymers. rsc.orgoriginmaterials.com The development of bio-based polymers from these furanic monomers is a significant area of research aimed at reducing reliance on fossil fuels. originmaterials.com The use of this compound in this context allows for the creation of novel bio-based polymers with unique properties. While much of the focus has been on 2,5-FDCA for producing polymers like polyethylene furanoate (PEF), the exploration of other isomers like the 3,4-diacid is crucial for expanding the range and performance of sustainable materials.

Application in Supramolecular Chemistry and Self-Assembly

There is currently a lack of specific studies in the available scientific literature detailing the use of this compound in the fields of supramolecular chemistry and self-assembly. The principles of supramolecular chemistry involve the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. While the rigid furan ring and the reactive dicarbonyl dichloride functionalities could theoretically make it a candidate for constructing supramolecular architectures, no such applications have been documented in peer-reviewed research.

Role in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Similarly, the role of this compound in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) is not well-established. MOFs and COFs are classes of porous crystalline materials constructed from organic linkers and metal nodes (in MOFs) or through strong covalent bonds between organic building blocks (in COFs). The corresponding furan-3,4-dicarboxylic acid would be the more likely building block for direct use in MOF and COF synthesis. However, a review of the literature does not yield specific examples of MOFs or COFs constructed using furan-3,4-dicarboxylic acid or its dichloride derivative. The focus in the field has predominantly been on other isomers, such as furan-2,5-dicarboxylic acid.

Development of Novel Functional Materials (e.g., Optoelectronic Materials)

The development of novel functional materials, including those with optoelectronic properties, using this compound as a monomer or precursor is another area with limited available information. Furan-containing polymers, in general, have been investigated for their unique electronic and optical properties. However, specific research detailing the synthesis and characterization of polymers or other functional materials derived from this compound is not present in the current body of scientific literature. The properties of such materials would be highly dependent on the specific polymer architecture and the other co-monomers used in their synthesis.

Q & A

Q. What synthetic methodologies are most effective for preparing Furan-3,4-dicarbonyl dichloride with high purity?

this compound is typically synthesized via chlorination of its dicarboxylic acid precursor using thionyl chloride (SOCl₂) or oxalyl chloride. Critical steps include controlling reaction temperature (e.g., reflux under anhydrous conditions) and post-synthesis purification via vacuum distillation or recrystallization. Evidence from early studies highlights the use of Friedel-Crafts acylation precursors, where the dicarboxylic acid is derived from substituted furans . Purity can be confirmed via melting point analysis, NMR spectroscopy, and elemental analysis.

Q. How can researchers optimize reaction conditions for Friedel-Crafts acylation using this compound?

Optimization involves testing Lewis acid catalysts (e.g., AlCl₃, SnCl₄) and solvent systems (e.g., dichloromethane, nitrobenzene). For example, AlCl₃ promotes efficient acylation of activated aromatic ethers like hydroquinone dimethyl ether, yielding high-purity products, while SnCl₄ may fail to activate less reactive substrates like resorcinol dimethyl ether, leading to incomplete reactions or byproducts . Reaction monitoring via TLC or GC-MS is recommended to identify optimal stoichiometry and reaction time.

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

Key techniques include:

  • FT-IR : To confirm carbonyl (C=O) and acyl chloride (C-Cl) functional groups.
  • ¹H/¹³C NMR : For structural elucidation and tracking substitution patterns.
  • Elemental Analysis : To verify purity and stoichiometry.
  • X-ray Crystallography : For resolving crystalline derivatives (e.g., anhydrides or esters) . Note that commercial suppliers often omit analytical data, necessitating independent validation .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in heterocyclic synthesis?

Substituents on the furan ring (e.g., methyl, bromo) alter electron density and steric hindrance, impacting acylation efficiency. For instance, 2-methylfuran-3,4-dicarbonyl chloride exhibits reduced reactivity in Friedel-Crafts reactions (0% yield) compared to unsubstituted derivatives (77% yield), likely due to steric blocking of the acyl chloride groups . Computational studies (DFT) can model electronic effects to predict reactivity trends.

Q. What mechanisms explain contradictory yield outcomes when using this compound in Friedel-Crafts reactions with different aromatic substrates?

Discrepancies arise from substrate activation and catalyst compatibility. For example, AlCl₃ effectively activates electron-rich aromatics (e.g., hydroquinone dimethyl ether) but fails with less activated systems (e.g., resorcinol dimethyl ether), leading to complex mixtures. Competing side reactions, such as demethylation or over-acylation, may dominate under suboptimal conditions. Systematic screening of catalysts (e.g., FeCl₃, BF₃·Et₂O) and solvent polarity can resolve these issues .

Q. How can researchers address challenges in isolating intermediates during multi-step syntheses involving this compound?

Strategies include:

  • Chromatographic Purification : Flash chromatography with gradient elution to separate polar byproducts.
  • Low-Temperature Workup : To prevent hydrolysis of acyl chloride intermediates.
  • In Situ Derivatization : Converting acyl chlorides to stable esters or amides for easier isolation . Contradictory reports on reaction outcomes (e.g., variable yields) may stem from moisture sensitivity or trace impurities in starting materials, emphasizing the need for rigorous drying protocols .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of toxic vapors.
  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
  • Neutralization : Quench residual acyl chloride with aqueous sodium bicarbonate.
  • Storage : Under inert atmosphere (argon) in sealed, moisture-free containers .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in reported yields for reactions involving this compound?

Cross-validate experimental conditions (e.g., catalyst purity, solvent grade) and replicate procedures from primary literature. For example, early studies reported quantitative yields for hydroquinone acylation but inconsistent results with resorcinol derivatives; these contradictions may arise from undocumented variations in substrate preparation or catalyst activity . Independent verification via controlled experiments is essential.

Q. What strategies can mitigate byproduct formation during Friedel-Crafts acylation with this compound?

  • Stepwise Acylation : Sequential addition of acyl chloride groups to avoid over-substitution.
  • Catalyst Modulation : Adjusting Lewis acid concentration to balance reactivity and selectivity.
  • Byproduct Trapping : Using scavengers (e.g., molecular sieves) to absorb hydrolyzed byproducts .

Methodological Recommendations

  • Synthetic Protocols : Prioritize anhydrous conditions and high-purity reagents to minimize hydrolysis.
  • Data Reproducibility : Document catalyst source, solvent batch, and substrate activation methods.
  • Safety Compliance : Adhere to EPA and OSHA guidelines for hazardous chemical handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.